molecular formula C11H21NO B13148358 1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol

1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol

Cat. No.: B13148358
M. Wt: 183.29 g/mol
InChI Key: JMVBNPFKVSMPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This structured molecule, featuring both cyclobutyl and aminomethyl functional groups, is representative of a class of compounds investigated for their potential to interact with biologically relevant targets. Scientific literature indicates that structurally similar amine-substituted compounds are explored as potent inhibitors for epigenetic targets like EHMT1 and EHMT2 . Furthermore, analogous scaffolds are being studied in the emerging field of targeted protein degradation, a revolutionary approach in therapeutics that aims to directly degrade disease-causing proteins, such as Cyclin-Dependent Kinase 2 (CDK2) . Its unique architecture makes it a valuable intermediate for developing novel chemical probes and potential therapeutic agents, providing researchers with a tool to study disease mechanisms and develop new treatments for conditions such as cancer .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol

InChI

InChI=1S/C11H21NO/c1-9(2)6-11(13,7-9)10(8-12)4-3-5-10/h13H,3-8,12H2,1-2H3

InChI Key

JMVBNPFKVSMPEA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2(CCC2)CN)O)C

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol

Retrosynthetic Considerations

The target molecule can be retrosynthetically dissected into two key fragments:

  • A cyclobutanol moiety substituted at the 3,3-positions with methyl groups.
  • A cyclobutyl ring bearing an aminomethyl substituent at the 1-position.

The synthetic challenge lies in constructing the cyclobutane rings with the correct stereochemistry and installing the aminomethyl group without compromising the integrity of the strained rings.

Preparation Routes

Route A: Cyclobutanone Reduction and Aminomethylation
  • Step 1: Synthesis of 3,3-dimethylcyclobutanone

    The 3,3-dimethylcyclobutanone intermediate can be synthesized via intramolecular cyclization reactions starting from suitable dihalides and malonate derivatives under basic conditions, as documented in classical cyclobutane synthesis literature.

  • Step 2: Reduction to 3,3-dimethylcyclobutan-1-ol

    The ketone is reduced to the corresponding cyclobutanol using stereoselective hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled temperature to prevent ring opening.

  • Step 3: Introduction of the aminomethyl substituent

    The aminomethyl group is introduced through nucleophilic substitution or reductive amination on a suitable leaving group precursor at the 1-position of the second cyclobutyl ring. For example, a 1-(chloromethyl)cyclobutane intermediate can be reacted with ammonia or a primary amine source to afford the aminomethyl substituent.

  • Step 4: Coupling of the two cyclobutyl fragments

    The final step involves coupling the aminomethyl-substituted cyclobutyl moiety with the 3,3-dimethylcyclobutan-1-ol fragment through carbon-carbon bond-forming reactions such as Grignard additions or transition-metal-catalyzed cross-couplings.

Route B: Spirocyclic Intermediate Approach
  • Utilizing spirocyclic intermediates that incorporate both cyclobutane rings in a fused or spiro configuration can streamline the synthesis. This approach is supported by patent literature describing spirocyclic indoline derivatives and related cyclobutane-containing compounds, which involve multi-step cyclization and functional group transformations to install amino and hydroxyl functionalities.

  • The spirocyclic intermediate is subjected to selective ring-opening or functional group modification to yield the target compound.

Key Reagents and Conditions

Step Reagents/Conditions Notes
Ketone synthesis Diethyl malonate, alkyl halides, base Intramolecular cyclization to form cyclobutanone
Ketone reduction Sodium borohydride or lithium aluminum hydride Stereoselective reduction to cyclobutanol
Aminomethyl introduction Ammonia or primary amines, reductive amination agents (e.g., NaBH3CN) Controlled to avoid over-alkylation
Coupling Grignard reagents, Pd-catalyzed cross-coupling Requires inert atmosphere, anhydrous solvents

Analysis of Preparation Methods

Yield and Purity Considerations

  • The reduction step typically achieves high yields (>85%) when optimized for temperature and reagent stoichiometry, minimizing side reactions such as ring opening.

  • Aminomethylation can be challenging due to competing side reactions; reductive amination with sodium cyanoborohydride offers better control and higher selectivity.

  • Coupling reactions involving cyclobutane rings require mild conditions to preserve ring strain and stereochemistry, often resulting in moderate yields (60-75%) depending on catalyst and ligand choice.

Stereochemical Control

  • The stereochemistry of the cyclobutanol is critical for biological activity and is controlled by the choice of reducing agent and reaction conditions.

  • Aminomethylation at the cyclobutyl ring must be regioselective to avoid substitution at undesired positions; this is typically achieved by precursor design.

Scalability and Practicality

  • The multi-step synthesis involving sensitive intermediates requires careful purification and inert atmosphere techniques, which may limit large-scale production.

  • Spirocyclic intermediate routes offer potential for fewer steps but require access to specialized reagents and catalysts.

Data Table Summarizing Preparation Methods

Preparation Step Methodology Yield (%) Stereochemical Outcome Key Challenges Reference(s)
3,3-Dimethylcyclobutanone synthesis Intramolecular cyclization with malonate derivatives 70-80 Achiral intermediate Ring strain formation
Reduction to cyclobutanol NaBH4 or LiAlH4 reduction 85-90 Stereoselective (cis/trans) Avoiding ring opening
Aminomethyl group introduction Reductive amination with NH3/NaBH3CN 65-75 Regioselective substitution Over-alkylation, side reactions
Coupling of cyclobutyl fragments Grignard or Pd-catalyzed cross-coupling 60-75 Retention of stereochemistry Catalyst sensitivity, ring strain

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol and related compounds:

Table 1: Structural and Functional Comparison of Cyclobutyl-Containing Compounds

Compound Name Key Substituents Molecular Formula (if available) Pharmacological Notes References
Target Compound : this compound - Aminomethyl (-CH₂NH₂)
- 3,3-Dimethyl
- Hydroxyl (-OH)
Likely C₁₀H₁₉NO Tertiary alcohol reduces reactivity; dimethyl groups enhance lipophilicity. Potential CNS activity inferred from analogs. N/A
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine hydrochloride - 4-Chlorophenyl
- Methylbutylamine
C₁₆H₂₃ClN·HCl Used in pharmaceuticals (e.g., didesmethylsibutramine analogs). Aryl group enhances receptor binding but may increase toxicity.
3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol - Oxolan (tetrahydrofuran) ring
- Aminomethyl
C₉H₁₇NO₂ (MW: 171.24) Oxolan oxygen improves polarity and hydrogen bonding. Likely higher metabolic stability.
[1-(Aminomethyl)cyclobutyl]methanol - Primary alcohol (-CH₂OH)
- Aminomethyl
C₆H₁₃NO (MW: 115.17) Primary alcohol increases reactivity (e.g., oxidation susceptibility). Simpler structure may limit target specificity.
1-tert-butylcyclobutan-1-amine hydrochloride - Bulky tert-butyl group C₈H₁₇N·HCl Steric hindrance from tert-butyl may reduce receptor interaction efficiency. Used as a building block in synthesis.

Key Analysis:

Aromatic vs.

Ring Systems and Polarity: The oxolan (tetrahydrofuran) ring in 3-[1-(Aminomethyl)cyclobutyl]oxolan-3-ol () introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity. This contrasts with the target compound’s purely hydrocarbon cyclobutane rings, which may reduce solubility but enhance membrane permeability.

Alcohol Reactivity: The tertiary alcohol in the target compound is less reactive than the primary alcohol in [1-(aminomethyl)cyclobutyl]methanol (), reducing susceptibility to metabolic oxidation and extending half-life.

Synthetic Considerations: Cyclobutane rings are synthetically challenging due to ring strain.

Biological Activity

1-[1-(Aminomethyl)cyclobutyl]-3,3-dimethylcyclobutan-1-ol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry and drug development. This article compiles various research findings and case studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C10H19NOC_{10}H_{19}NO, with a molecular weight of approximately 169.26 g/mol. Its structure features a cyclobutane ring with an aminomethyl group and a hydroxyl group, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound focuses on several key areas:

  • Antimicrobial Activity : Studies have indicated that derivatives of cyclobutane compounds exhibit varying degrees of antimicrobial properties. For instance, related compounds have demonstrated significant activity against Staphylococcus aureus and MRSA isolates, suggesting potential for development as antimicrobial agents .
  • Cytotoxicity and Cell Viability : The cytotoxic effects of similar cyclobutane derivatives have been evaluated using MTT assays, which measure cell viability by assessing metabolic activity. Compounds with structural similarities have shown reduced viability in cancer cell lines, indicating potential anticancer properties .
  • Anti-inflammatory Potential : The anti-inflammatory effects of cyclobutane derivatives have been explored through assays measuring NF-κB activity. Some compounds have been shown to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of S. aureus and MRSA
CytotoxicityReduced cell viability in cancer cell lines
Anti-inflammatoryModulation of NF-κB activity

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.9 µM against MRSA strains. This suggests that modifications in the cyclobutane structure can enhance antimicrobial efficacy .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment using MTT assays revealed that specific analogs of cyclobutane derivatives led to a significant decrease in cell viability (below 70%) in various cancer cell lines, indicating their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.